Pazinaclone - 147724-27-4

Pazinaclone

Catalog Number: EVT-10915046
CAS Number: 147724-27-4
Molecular Formula: C25H23ClN4O4
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pazinaclone was developed as part of research into new therapeutic agents targeting GABA receptors. It is classified under sedative agents, specifically within the group of cyclopyrrolones, which are characterized by their unique chemical structure that includes a pyrrolone ring . The compound has been studied for its potential advantages over traditional benzodiazepines, such as reduced side effects and lower risk of dependence.

Synthesis Analysis

Methods and Technical Details

The synthesis of pazinaclone has been approached through various methodologies:

  1. Asymmetric Synthesis: A notable method involves an organocatalyzed intramolecular aza-Michael reaction. This technique utilizes chiral auxiliaries and phase-transfer catalysts to achieve high enantioselectivity in the production of isoindolinones, which are key intermediates in pazinaclone synthesis .
  2. Cascade Reactions: Another efficient method employs K₂CO₃-promoted cascade reactions starting from 2-acetylbenzonitrile. This approach allows for scalable synthesis of novel analogs with improved structural modifications for enhanced biological activity .
  3. Visible Light-Induced Reactions: Recent studies have explored visible light-induced denitrogenative annulation reactions as a sustainable method for synthesizing isoindolinones from benzotriazinones. This method avoids the need for metal catalysts and has been successfully applied to synthesize pazinaclone analogs .
Molecular Structure Analysis

Structure and Data

The molecular structure of pazinaclone features a cyclopyrrolone backbone with specific substitutions that enhance its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₄N₂O
  • Molecular Weight: 218.26 g/mol
  • Structural Representation: The compound includes a pyrrolone ring fused with an isoindoline structure, contributing to its pharmacological properties.

Structural Insights

The stereochemistry of pazinaclone plays a significant role in its interaction with GABA receptors, influencing its efficacy and selectivity compared to other sedatives .

Chemical Reactions Analysis

Reactions and Technical Details

Pazinaclone undergoes various chemical reactions during its synthesis:

  1. Aza-Michael Reaction: This reaction involves the addition of amines to α,β-unsaturated carbonyl compounds, forming isoindolinones that serve as intermediates in pazinaclone synthesis .
  2. Buchwald-Hartwig Coupling: In the synthesis of 3-methyl-pazinaclone, this palladium-catalyzed reaction facilitates the coupling of aryl halides with amines, allowing for structural modifications that enhance pharmacological properties .
  3. Reduction Reactions: Certain synthetic pathways include reduction steps where specific functional groups are converted to alcohols or amines, further refining the molecular structure for improved activity .
Mechanism of Action

Pazinaclone's mechanism of action primarily involves modulation of GABA receptors. By acting as a partial agonist at these receptors, it enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the brain. This results in sedative and anxiolytic effects without the full agonist activity associated with traditional benzodiazepines, potentially reducing side effects such as sedation or dependence .

Data Supporting Mechanism

Studies have demonstrated that pazinaclone exhibits a unique binding profile at GABA receptors compared to other sedatives, suggesting a differentiated mechanism that may offer therapeutic advantages in anxiety management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pazinaclone is typically presented as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not universally reported but generally falls within typical ranges for similar compounds.

Relevant Data or Analyses

Analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to confirm the purity and identity of synthesized pazinaclone .

Applications

Pazinaclone has significant applications in scientific research and medicinal chemistry:

  1. Anxiolytic Drug Development: Its primary application lies in the development of new anxiolytic medications aimed at treating anxiety disorders with potentially fewer side effects than traditional therapies.
  2. Research Tool: Pazinaclone serves as a valuable tool in pharmacological research for studying GABA receptor dynamics and developing new therapeutic agents targeting similar pathways.
  3. Structural Modifications: Ongoing research into structural analogs aims to enhance its efficacy and reduce side effects further, contributing to advancements in drug design within the cyclopyrrolone class .
Introduction to Pazinaclone in Neuropsychopharmacology

Historical Context and Development of Cyclopyrrolone Anxiolytics

The development of cyclopyrrolone anxiolytics represents a strategic evolution in neuropsychopharmacology aimed at overcoming limitations inherent to classical benzodiazepines. Benzodiazepines, discovered serendipitously in the 1950s when Leo Sternbach at Hoffmann-La Roche identified chlordiazepoxide (Librium), revolutionized anxiety treatment due to their superior safety profile compared to barbiturates [1] [5]. By the 1970s, benzodiazepines dominated prescription lists but growing concerns about dependence, sedation, and abuse potential stimulated research into novel anxiolytic scaffolds [1] [9]. This pursuit yielded the cyclopyrrolone chemical class in the 1980s–1990s, characterized by a distinct pyrrolidine-3-carboxylic acid ester structure replacing the traditional benzodiazepine ring system [6]. Zopiclone emerged as the first clinically approved cyclopyrrolone hypnotic, demonstrating that high-affinity binding to gamma-aminobutyric acid type A (GABAA) receptors did not require the 1,4-benzodiazepine backbone [6] [8].

Pazinaclone (DN-2327) was synthesized during this era as part of efforts to refine the cyclopyrrolone pharmacophore for enhanced anxiolytic specificity. Its molecular structure features an isoindoline-dione moiety linked to a 7-chloro-1,8-naphthyridine system, conferring unique binding characteristics at the benzodiazepine site of GABAA receptors [6]. Preclinical studies positioned pazinaclone as a high-affinity partial agonist, distinguishing it from earlier full agonists like diazepam [3] [7]. This pharmacological profile theoretically offered a reduced risk of sedation and dependence—key objectives in post-benzodiazepine drug development [2] [9].

Table 1: Key Milestones in Cyclopyrrolone Development

Time PeriodDevelopmentSignificance
1950-1960Discovery of chlordiazepoxide and diazepamEstablished benzodiazepines as first-line anxiolytics [1] [5]
1970-1980Recognition of benzodiazepine limitationsStimulated search for non-benzodiazepine anxiolytics [1] [9]
1980sIntroduction of zopicloneValidated cyclopyrrolones as clinically viable GABAA modulators [6]
1990sSynthesis and characterization of pazinacloneAdvanced partial agonist approach for anxiety with reduced sedation [3] [7]

Pazinaclone’s Position in GABAergic Drug Development

Pazinaclone occupies a critical conceptual niche in GABAA receptor pharmacology as an early exemplar of receptor subtype-informed design. By the 1990s, molecular cloning had revealed extensive heterogeneity in GABAA receptor composition, with specific physiological roles attributed to different α subunits: α1 mediated sedation, α2/α3 conferred anxiolysis, and α5 influenced cognition [4] [7] [8]. Classical benzodiazepines non-selectively modulated all α1-, α2-, α3-, and α5-containing receptors, explaining their simultaneous therapeutic and adverse effects [2] [4]. Pazinaclone emerged during this paradigm shift as a partial agonist with preferential functional activity at specific subtypes.

Electrophysiological studies demonstrated that pazinaclone enhanced GABA-induced chloride currents but with lower maximal efficacy (approximately 60–70%) compared to full agonists like diazepam [3] [7]. This partial agonism was postulated to provide a "ceiling effect" on sedation while retaining anxiolytic properties. Behavioral studies in rodents supported this: pazinaclone produced anxiolysis in elevated plus-maze and conflict tests at doses lower than those impairing motor coordination [3] [6]. Importantly, its anxiolytic effects occurred without the pronounced amnestic effects associated with α1 activation [6].

Table 2: Functional Roles of GABAA Receptor Subtypes Relevant to Pazinaclone Pharmacology

SubunitPrimary LocalizationPhysiological RolePazinaclone’s Action
α1Cortex, thalamusSedation, amnesia, anticonvulsionPartial agonist with reduced efficacy [3] [7]
α2Limbic regions, hippocampusAnxiolysis, muscle relaxationTargeted partial agonism [2] [4]
α3Monoaminergic neuronsAnxiolysis, antidepressant effectsModerate modulation [7] [8]
α5HippocampusCognition, memoryMinimal interaction [4] [7]

Clinical investigations further defined pazinaclone’s neuropharmacological profile. Double-blind trials in healthy volunteers revealed dose-dependent anxiolytic and sedative effects, with peak effects occurring approximately 1.5 hours post-administration [3]. Performance impairment on psychomotor tasks was comparable to alprazolam at equivalent anxiolytic doses, though pazinaclone exhibited a slightly wider margin between anxiolytic and sedative thresholds [3] [6]. Receptor binding analyses indicated pazinaclone lacked the high α1-selectivity of zolpidem, instead interacting with multiple subtypes—a profile more akin to "GABA-sparing" partial agonists like bretazenil [7] [9]. However, its clinical development was ultimately limited by residual benzodiazepine-like side effects and the concurrent emergence of more subtype-selective agents [7] [8].

Pazinaclone’s enduring significance lies in its contribution to three key neuropharmacological principles:

  • Proof of Concept for Partial Agonism: Demonstrated that reduced intrinsic efficacy at GABAA receptors could dissociate anxiolysis from sedation [3] [7].
  • Chemical Scaffold Diversification: Validated cyclopyrrolones as viable alternatives to benzodiazepines for GABAA modulation [6] [8].
  • Stepping Stone to Subtype Selectivity: Informed the development of next-generation compounds with absolute selectivity for α2/α3 subunits (e.g., L-838,417) [4] [7].

Modern GABAA-targeting drugs continue to build upon these foundations, leveraging structural biology insights from cryo-EM to design α2/α3-selective positive allosteric modulators with minimal sedative liability [4] [8]. Pazinaclone remains a historically significant case study in balancing receptor subtype engagement and functional efficacy to optimize therapeutic indices in anxiety disorders.

Properties

CAS Number

147724-27-4

Product Name

Pazinaclone

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2

InChI Key

DPGKFACWOCLTCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.